2-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features an indole moiety, an imidazolidinone ring, and a thiazole group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
The next step involves the formation of the imidazolidinone ring, which can be achieved through the reaction of the indole derivative with an appropriate isocyanate or carbodiimide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.
Substitution: The thiazole group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The imidazolidinone ring and thiazole group contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide.
Brequinar: A compound used in SARS-CoV-2 treatment trials.
Uniqueness
2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is unique due to its combination of an indole moiety, an imidazolidinone ring, and a thiazole group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H17N5O3S |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H17N5O3S/c24-15(22-17-19-6-8-27-17)9-14-16(25)23(18(26)21-14)7-5-11-10-20-13-4-2-1-3-12(11)13/h1-4,6,8,10,14,20H,5,7,9H2,(H,21,26)(H,19,22,24) |
InChI Key |
PXLPPZDYBVZTMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C(NC3=O)CC(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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